N-acetyl-L-cysteine isopropyl ester
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Overview
Description
N-acetyl-L-cysteine isopropyl ester: is a derivative of N-acetyl-L-cysteine, an amino acid derivative with significant antioxidant properties. This compound is known for its enhanced bioavailability and stability compared to its parent compound, making it a valuable addition to various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-L-cysteine isopropyl ester typically involves the esterification of N-acetyl-L-cysteine with isopropyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction conditions usually include refluxing the mixture to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The purification process may involve recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: N-acetyl-L-cysteine isopropyl ester undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The ester group can undergo hydrolysis to revert to the parent N-acetyl-L-cysteine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol.
Substitution: Acidic or basic conditions to catalyze hydrolysis.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol groups.
Substitution: N-acetyl-L-cysteine and isopropyl alcohol.
Scientific Research Applications
N-acetyl-L-cysteine isopropyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Acts as an antioxidant to protect cells from oxidative stress.
Mechanism of Action
The primary mechanism of action of N-acetyl-L-cysteine isopropyl ester involves its role as a precursor to glutathione, a powerful antioxidant. The compound is hydrolyzed in the body to release N-acetyl-L-cysteine, which then contributes to the synthesis of glutathione. This process helps in neutralizing free radicals and reducing oxidative stress . Additionally, it may inhibit the activation of NF-kB and reduce the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
N-acetyl-L-cysteine: The parent compound with lower bioavailability.
N-acetyl-L-cysteine ethyl ester: Another esterified form with similar properties but different pharmacokinetics.
Uniqueness: N-acetyl-L-cysteine isopropyl ester stands out due to its enhanced bioavailability and stability compared to N-acetyl-L-cysteine. This makes it more effective in delivering the active compound to the target tissues and achieving the desired therapeutic effects .
Properties
Molecular Formula |
C8H15NO3S |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
propan-2-yl (2R)-2-acetamido-3-sulfanylpropanoate |
InChI |
InChI=1S/C8H15NO3S/c1-5(2)12-8(11)7(4-13)9-6(3)10/h5,7,13H,4H2,1-3H3,(H,9,10)/t7-/m0/s1 |
InChI Key |
ZFGKNOCIAUGIIB-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CS)NC(=O)C |
Canonical SMILES |
CC(C)OC(=O)C(CS)NC(=O)C |
Origin of Product |
United States |
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